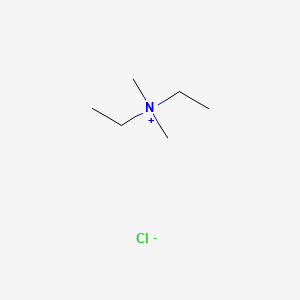
dimethyldiethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dimethyldiethylammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to form micelles and its effectiveness in disrupting lipid bilayers, making it useful in both biological and chemical contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyldiethylammonium chloride typically involves the quaternization of N,N-dimethylethanamine with ethyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a solvent such as acetonitrile or ethanol. The reaction proceeds as follows:
N,N-dimethylethanamine+ethyl chloride→Ethanaminium, N-ethyl-N,N-dimethyl-, chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
dimethyldiethylammonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., silver nitrate) to facilitate the exchange of the chloride ion.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Yield corresponding quaternary ammonium salts with different anions.
Oxidation Reactions: Produce N-oxide derivatives.
Reduction Reactions: Result in secondary or tertiary amines.
Applications De Recherche Scientifique
dimethyldiethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis protocols to disrupt cell membranes and release intracellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.
Mécanisme D'action
The mechanism of action of dimethyldiethylammonium chloride primarily involves its interaction with lipid bilayers. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophobic and hydrophilic regions of the molecule, which allow it to interact with both the lipid and aqueous phases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- N,N-Dimethylethanolamine chloride
Comparison
dimethyldiethylammonium chloride is unique in its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant. Compared to tetramethylammonium chloride, it has a longer alkyl chain, which enhances its ability to disrupt lipid bilayers. Tetraethylammonium chloride, on the other hand, has bulkier substituents, which can hinder its interaction with lipid membranes.
Propriétés
Numéro CAS |
29508-45-0 |
|---|---|
Formule moléculaire |
C6H16ClN |
Poids moléculaire |
137.65 g/mol |
Nom IUPAC |
diethyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16N.ClH/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MLGFKQNIGKTEEV-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC.[Cl-] |
SMILES canonique |
CC[N+](C)(C)CC.[Cl-] |
Key on ui other cas no. |
29508-45-0 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















